Raclopride

Catalog No.
S004412
CAS No.
84225-95-6
M.F
C15H20Cl2N2O3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raclopride

CAS Number

84225-95-6

Product Name

Raclopride

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1

InChI Key

WAOQONBSWFLFPE-VIFPVBQESA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Synonyms

C11, Raclopride, FLA 870, FLA-870, FLA870, FLB 472, FLB-472, FLB472, Raclopride, Raclopride C11

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Description

The exact mass of the compound Raclopride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of salicylamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Raclopride is a chemical compound belonging to the class of drugs known as benzisoxazoles. It acts as a specific antagonist for dopamine D2 receptors []. This means it binds to these receptors in the brain but doesn't activate them, effectively blocking the effects of dopamine. Due to this mechanism, raclopride has become a valuable tool in various scientific research applications.

Studying Dopamine Function

Raclopride's ability to block D2 receptors allows researchers to investigate the role of dopamine in various physiological and neurological processes. By administering raclopride and observing its effects, scientists can gain insights into how dopamine signaling influences:

  • Movement and Motor Control: Raclopride can induce parkinsonian-like symptoms in animals, including tremors and rigidity. This helps researchers understand the role of dopamine in movement disorders like Parkinson's disease [].
  • Reward and Motivation: Dopamine is heavily involved in the brain's reward system. Raclopride studies can help elucidate how dopamine signaling influences motivation, reward seeking, and addiction [].
  • Neuroendocrine Regulation: Dopamine also plays a role in regulating hormone release. Studies using raclopride can shed light on how dopamine interacts with the endocrine system [].

Imaging Dopamine Receptors

Raclopride's affinity for D2 receptors makes it a valuable radiotracer for Positron Emission Tomography (PET) scans. By attaching a radioactive molecule to raclopride, researchers can use PET scans to visualize the distribution and density of D2 receptors in the living human brain. This helps in:

  • Diagnosing Dopamine-Related Disorders: PET scans with raclopride can aid in diagnosing Parkinson's disease, Huntington's disease, and schizophrenia, which are all associated with abnormalities in dopamine signaling [].
  • Monitoring Treatment Response: Raclopride PET scans can be used to monitor the effectiveness of medications that target dopamine receptors, allowing for personalized treatment adjustments [].

Raclopride is a synthetic compound primarily recognized as a selective antagonist of dopamine D2 and D3 receptors. Its chemical formula is C15H20Cl2N2O3C_{15}H_{20}Cl_{2}N_{2}O_{3}, and it has a molecular weight of approximately 347.24 g/mol. Raclopride is often used in neuroimaging studies, particularly positron emission tomography (PET), to evaluate dopamine receptor binding and synaptic dopamine release in the brain .

Raclopride acts as a selective antagonist at dopamine D2 receptors. Dopamine is a neurotransmitter involved in various brain functions, including movement, reward, and motivation. D2 receptors are one type of dopamine receptor, and their overactivity is implicated in some neurological disorders like schizophrenia []. By binding to D2 receptors, Raclopride blocks dopamine from activating them, potentially leading to therapeutic effects [].

Raclopride is generally well-tolerated at low doses in research settings []. However, higher doses can cause side effects like akathisia (restlessness) []. As with any research compound, proper handling and safety protocols are essential when working with Raclopride.

Additional Points

  • Raclopride, radiolabeled with carbon-11 (¹¹C-raclopride), is a valuable tool in brain imaging techniques like positron emission tomography (PET) []. PET scans using ¹¹C-raclopride allow researchers to visualize and measure dopamine D2 receptor density in the living human brain []. This technique has applications in studying various neurological and psychiatric conditions [, ].
, primarily involving its interaction with dopamine receptors. The binding of raclopride to the D2-like receptors can be influenced by the presence of endogenous dopamine, which can displace raclopride from these sites. This characteristic makes it valuable for studying dopaminergic activity in the brain . The synthesis of raclopride typically involves methylation reactions, where precursors like (S)-O-desmethylraclopride are methylated using carbon-11 labeled methyl iodide for radiolabeling purposes .

Raclopride exhibits significant biological activity as a dopamine receptor antagonist. It has been shown to bind selectively to dopamine D2 and D3 receptors, with a higher affinity for D2 receptors (pKi = 8.0) compared to D3 receptors (pKi = 7.9) . This binding profile allows raclopride to effectively modulate dopaminergic signaling, making it useful in both research and clinical settings for conditions associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .

Raclopride can be synthesized through various methods, including:

  • Standard Synthesis: Involves the methylation of (S)-O-desmethylraclopride using carbon-11 labeled methyl iodide. This method requires careful handling due to the use of radioactive materials .
  • Alternative Synthesis: A modified approach that utilizes smaller amounts of precursors while maintaining high radiochemical purity has been developed for routine synthesis .

These methods highlight the versatility in producing raclopride for both research and clinical applications.

Raclopride is primarily utilized in:

  • Neuroimaging: As a radioligand in PET scans to assess dopamine receptor availability and function in various neurological and psychiatric disorders .
  • Research: To investigate the role of dopamine in behaviors such as addiction, learning, and movement disorders by measuring changes in synaptic dopamine levels following pharmacological interventions .
  • Clinical Studies: In trials assessing treatments for conditions like schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.

Raclopride's interactions with other compounds have been extensively studied:

  • Dopamine Release: Studies show that amphetamines can induce dopamine release, which subsequently displaces raclopride from its binding sites, allowing researchers to measure synaptic dopamine levels effectively .
  • Drug Interactions: Raclopride may interact with other central nervous system agents, potentially altering their effects. For example, it has been noted that raclopride can decrease the stimulatory effects of certain stimulants like benzphetamine .

Several compounds share structural or functional similarities with raclopride. The following table compares raclopride with some notable similar compounds:

CompoundChemical FormulaReceptor AffinityUnique Features
RacloprideC15H20Cl2N2O3C_{15}H_{20}Cl_{2}N_{2}O_{3}D2 (pKi = 8.0), D3 (pKi = 7.9)Selective antagonist; used in PET imaging
HaloperidolC21H24ClF3N2OC_{21}H_{24}ClF_{3}N_{2}OD2 (pKi = 7.5)First-generation antipsychotic; broader receptor profile
SulpirideC15H18N2O4SC_{15}H_{18}N_{2}O_{4}SD2 (pKi = 7.0)Selective antagonist; also acts on serotonin receptors
OlanzapineC17H20N4OC_{17}H_{20}N_{4}OD2 (pKi = 7.5), 5-HT2AAtypical antipsychotic; broader spectrum of action

Uniqueness of Raclopride

Raclopride stands out due to its specific application as a radioligand in neuroimaging studies, which allows for real-time observation of dopaminergic activity in living subjects. Its selective antagonism at dopamine receptors makes it particularly useful for understanding the dynamics of dopamine release and receptor occupancy under various physiological and pathological conditions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.0850979 g/mol

Monoisotopic Mass

346.0850979 g/mol

Heavy Atom Count

22

Appearance

Assay:≥99%A solid

UNII

430K3SOZ7G

MeSH Pharmacological Classification

Dopamine Antagonists

Other CAS

84225-95-6

Wikipedia

Raclopride

Dates

Modify: 2023-09-12

Explore Compound Types